The compound 12-{[(4-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene is a complex organic molecule with significant potential in scientific research. Its IUPAC name reflects its intricate structure, which includes multiple functional groups and a unique bicyclic framework. The molecular formula of this compound is , and it has a molecular weight of approximately 412.52 g/mol.
The compound belongs to the class of organic compounds known as thiazoles and diazines, characterized by the presence of sulfur and nitrogen in their rings. It is also classified under the category of heterocyclic compounds due to the incorporation of non-carbon atoms in its cyclic structure.
The synthesis of 12-{[(4-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene typically involves several steps:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity but are not extensively detailed in available literature.
The molecular structure of 12-{[(4-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene is complex due to its multi-cyclic nature and substitution patterns. The compound features:
The compound's structural data can be represented by various chemical notation systems:
InChI=1S/C21H20N2O3S2/c1-3-11-23-19(24)17-15-5-4-6-16(15)28-18(17)22-21(23)27-12-13-7-9-14(10-8-13)20(25)26-2/h3,7-10H,1,4-6,11-12H2,2H3
COC(=O)C1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C
These representations facilitate computational modeling and prediction of chemical behavior.
The compound can participate in various chemical reactions typical for heterocycles:
Technical details on specific reaction conditions or yields are sparse but essential for practical applications in synthetic chemistry.
The mechanism of action for 12-{[(4-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene is not fully elucidated in available literature but could involve:
Quantitative data on binding affinities or kinetic parameters would enhance understanding but are currently lacking.
The physical properties of this compound include:
Chemical properties include:
Relevant data such as melting point or boiling point are not specified in available sources.
12-{[(4-Fluorophenyl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene may have applications in:
Further exploration into these applications is warranted to fully realize the potential benefits of this compound in scientific research and industry contexts.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5